molecular formula C20H24N2O3 B5517042 1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane

1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane

Cat. No. B5517042
M. Wt: 340.4 g/mol
InChI Key: HDFDMKIGFCIPHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, including those similar to our compound of interest, often involves multicomponent reactions. A notable method for creating 1,4-diazepane derivatives is through a cyclodehydrative three-component reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, providing a direct stereoselective synthesis pathway. This approach is efficient, solvent- and catalyst-free, and user-friendly, highlighting the versatility and accessibility of synthesizing such compounds (Sotoca et al., 2009).

Molecular Structure Analysis

The molecular structure of diazepane derivatives can be complex, with X-ray crystallography providing detailed insights into their arrangement. For instance, a related study on methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate revealed significant conjugations within the triazene moieties, and all hexahydropyrimidine rings adopt a chair conformation, indicating the complexity and stability of such molecular structures (Moser et al., 2005).

Chemical Reactions and Properties

Diazepane derivatives undergo various chemical reactions, including cycloadditions, which are crucial for their chemical properties and applications. The [2+4] and [6+4] type cycloaddition reactions, for example, showcase the reactivity of these compounds with other chemical entities, leading to diverse chemical structures and potential applications (Saito et al., 1986).

Scientific Research Applications

Synthesis Techniques and Applications

  • C-H Insertion Approach for Synthesis : A novel method utilizing C-H insertion reactions to synthesize endo,exo-furofuran lignans, including asarinin, fargesin, and epimagnolin A, was explored. This technique, involving regio- and stereoselective C-H insertion, highlights the chemical's utility in intricate organic syntheses (Brown et al., 2001).

  • Bicyclic σ Receptor Ligands with Cytotoxic Activity : Research into stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate showed significant σ1 receptor affinity and cytotoxicity against tumor cell lines, demonstrating the compound's potential in cancer research and therapy (Geiger et al., 2007).

  • Reactions with Phenylsulfenyl and Phenylselenyl Chlorides : The compound's reaction with phenylsulfenyl chloride or phenylselenyl chloride, yielding (cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene, opens new avenues for synthesizing sulfur and selenium-containing organic molecules, which are valuable in various chemical industries (Liu & Shi, 2004).

  • Carbonyl Ylide Cycloadditions : Studies on carbonyl ylide 1,3-dipoles highlighted their potential in cycloadditions, offering insights into regio- and stereoselectivities in organic synthesis. This work underscores the versatility of such compounds in creating complex molecular architectures (Molchanov et al., 2005).

  • Extended Hückel Theory on Carbonium Ions : Research into the electronic distribution and stability of carbonium ions provided foundational knowledge on the chemical behavior of related compounds, essential for understanding and designing new reactions involving diazepanes (Hoffmann, 1964).

Mechanism of Action

The mechanism of action of benzofuran compounds can vary depending on their structure and the biological system they interact with. Some benzofuran compounds have been found to have anti-hepatitis C virus activity .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research will likely continue to explore the synthesis of new benzofuran derivatives and their potential applications.

properties

IUPAC Name

cyclobutyl-[4-(2-methyl-1-benzofuran-5-carbonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-12-17-13-16(6-7-18(17)25-14)20(24)22-9-3-8-21(10-11-22)19(23)15-4-2-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFDMKIGFCIPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCCN(CC3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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